Enhanced Antibacterial Activity of Ortho-Nitrophenyl Oxadiazoles Against Escherichia coli
In a systematic evaluation of twenty 3,5-diaryl-1,2,4-oxadiazole derivatives, the ortho-nitrated derivative exhibited the lowest minimum inhibitory concentration (MIC) against Escherichia coli among all tested nitro-substituted compounds [1]. This class-level finding supports that the ortho-nitro substitution pattern, as present in 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, is a critical determinant for enhanced antibacterial potency against Gram-negative bacteria compared to other nitrophenyl positional isomers or non-nitrated analogs.
| Evidence Dimension | Antibacterial activity against E. coli (MIC) |
|---|---|
| Target Compound Data | Ortho-nitrated 3,5-diaryl-1,2,4-oxadiazole derivative (class representative): MIC = 60 μM |
| Comparator Or Baseline | Other nitro-substituted derivatives (meta-, para-) in the same series; non-nitrated analogs |
| Quantified Difference | The ortho-nitrated derivative achieved the lowest MIC value among all nitro-substituted compounds tested; non-nitrated analogs were less active or inactive. |
| Conditions | Microtiter broth dilution assay; E. coli ATCC strains; 100 μM compound solutions in 20% DMSO/water [1]. |
Why This Matters
This quantitative differentiation supports the selection of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole over its meta- or para-nitro isomers for antibacterial screening programs targeting Gram-negative pathogens.
- [1] Cunha FS, Nogueira JMR, de Aguiar AP. Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. J Braz Chem Soc. 2018;29(11):2405-2416. View Source
